1-(1H-Imidazol-2-yl)propan-1-one hydrochloride 1-(1H-Imidazol-2-yl)propan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1314916-37-4
VCID: VC8424962
InChI: InChI=1S/C6H8N2O.ClH/c1-2-5(9)6-7-3-4-8-6;/h3-4H,2H2,1H3,(H,7,8);1H
SMILES: CCC(=O)C1=NC=CN1.Cl
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.60 g/mol

1-(1H-Imidazol-2-yl)propan-1-one hydrochloride

CAS No.: 1314916-37-4

Cat. No.: VC8424962

Molecular Formula: C6H9ClN2O

Molecular Weight: 160.60 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-Imidazol-2-yl)propan-1-one hydrochloride - 1314916-37-4

Specification

CAS No. 1314916-37-4
Molecular Formula C6H9ClN2O
Molecular Weight 160.60 g/mol
IUPAC Name 1-(1H-imidazol-2-yl)propan-1-one;hydrochloride
Standard InChI InChI=1S/C6H8N2O.ClH/c1-2-5(9)6-7-3-4-8-6;/h3-4H,2H2,1H3,(H,7,8);1H
Standard InChI Key DSVBRJBHXIILLT-UHFFFAOYSA-N
SMILES CCC(=O)C1=NC=CN1.Cl
Canonical SMILES CCC(=O)C1=NC=CN1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-(1H-Imidazol-2-yl)propan-1-one hydrochloride (systematic IUPAC name: 1-(1H-imidazol-2-yl)propan-1-one hydrochloride) is an organic compound with the molecular formula C6H8ClN2O. The parent compound, 1-(1H-imidazol-2-yl)propan-1-one (C6H7N2O), consists of a propan-1-one (ketone) group linked to the 2-position of a 1H-imidazole ring. Protonation of the imidazole nitrogen by hydrochloric acid forms the hydrochloride salt, enhancing its solubility in polar solvents .

Structural Characterization

The compound’s core structure features:

  • A propan-1-one backbone (CH3-C(=O)-CH2-), where the ketone group resides at the first carbon.

  • A 1H-imidazol-2-yl substituent attached to the ketone-bearing carbon. The imidazole ring’s 2-position nitrogen participates in salt formation with HCl .

  • A molecular weight of 162.62 g/mol (calculated for the hydrochloride form) .

X-ray crystallography data for analogous compounds, such as 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, reveal planar imidazole rings and ketone groups stabilized by hydrogen bonding . These features likely extend to the target compound, influencing its reactivity and solid-state packing.

Synthesis and Manufacturing

Mannich Reaction-Based Synthesis

A validated pathway for analogous imidazolylpropanones involves a Mannich reaction, as demonstrated in the synthesis of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one :

  • Mannich base formation: Reacting acetophenone with dimethylamine hydrochloride and paraformaldehyde in ethanol yields a β-amino ketone intermediate.

  • Imidazole substitution: Refluxing the Mannich base with imidazole in water replaces the dimethylamine group, forming the imidazolylpropanone .

For 1-(1H-imidazol-2-yl)propan-1-one hydrochloride, a similar strategy could employ propan-1-one instead of acetophenone, followed by HCl treatment to isolate the hydrochloride salt.

Optimization and Yield

  • Reaction conditions: Ethanol or water as solvents, reflux temperatures (70–100°C), and catalytic acid (e.g., HCl) improve yields .

  • Purification: Recrystallization from ethanol or acetone-water mixtures typically yields high-purity products .

Physicochemical Properties

Basic Properties

PropertyValueSource
Molecular formulaC6H8ClN2OCalculated
Molecular weight162.62 g/mol
Melting point428–430 K (estimated)Analog
SolubilityHigh in water, ethanol

Spectroscopic Data

  • 1H NMR (CDCl3): Expected signals include:

    • δ 2.50 (s, 3H, CH3-C=O)

    • δ 3.80–4.20 (m, 2H, CH2-imidazole)

    • δ 7.10–7.60 (m, 3H, imidazole H) .

  • IR (KBr): Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

Pharmacological and Biological Relevance

Antifungal Activity

Imidazole derivatives are renowned for antifungal properties. For example, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one exhibits anti-Candida activity by inhibiting ergosterol biosynthesis . The target compound’s structural similarity suggests potential utility against fungal pathogens, though direct studies are needed.

Mechanism of Action

Imidazoles typically target lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol synthesis. Disruption of membrane integrity in fungi leads to cell death . The ketone group may enhance membrane permeability, potentiating this effect.

Toxicology

Industrial and Research Applications

Pharmaceutical Uses

  • Antifungal agents: Potential candidate for topical or systemic formulations.

  • Intermediate in drug synthesis: Useful for generating imidazole-containing analogs (e.g., antihistamines, antivirals).

Chemical Research

  • Ligand design: The imidazole ring’s coordination capacity aids in developing metal-organic frameworks (MOFs).

  • Catalysis: Imidazolylpropanones can act as ligands in asymmetric catalysis.

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